N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine
Description
N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine is a complex organic compound featuring both indazole and pyrazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The presence of trifluoromethyl groups often enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5/c1-22-14(11(7-20-22)15(16,17)18)9-19-8-12-10-5-3-4-6-13(10)23(2)21-12/h3-7,19H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMNDNWLYSAYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CNCC3=C(C=NN3C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine typically involves multi-step organic reactions:
Formation of the Indazole Moiety: The indazole ring can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling of Indazole and Pyrazole: The final step involves coupling the indazole and pyrazole rings through a nucleophilic substitution reaction, where the indazole derivative reacts with a pyrazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the indazole and pyrazole rings.
Reduction: Reduction reactions can target the nitrogen atoms within the heterocyclic rings, potentially leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole and pyrazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing indazole and pyrazole rings exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties . This makes N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer and infectious diseases. Its ability to interact with various biological targets makes it a promising lead compound.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethyl group, in particular, is valuable in the design of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and pyrazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine: shares similarities with other indazole and pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is its combined indazole and pyrazole structure, along with the trifluoromethyl group. This unique combination enhances its biological activity and stability, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
